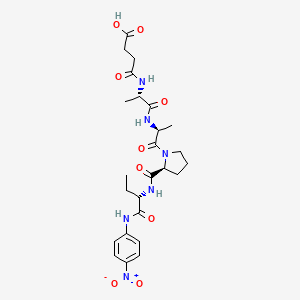

Suc-AAP-Abu-pNA

概要

説明

Suc-AAP-Abu-pNA is a specific substrate for pancreatic elastase . It has been found to promote OPC migration . The full name of this compound is Succinyl-Ala-Ala-Pro-Abu-p-nitroanilide .

Molecular Structure Analysis

The molecular formula of this compound is C25H34N6O9 . Its molecular weight is 562.57 . The sequence of this compound is {Suc}-Ala-Ala-Pro-{Abu}-{pNA} .Chemical Reactions Analysis

This compound is a substrate for pancreatic elastase . It is cleaved by elastase to release p-nitroanilide (p-NA), which can be quantified by colorimetric detection .科学的研究の応用

膵臓エラスターゼ活性アッセイ

スクシンイミジル-アミノ酸-アミノ酪酸-p-ニトロアニリド (Suc-AAP-Abu-pNA): は、膵臓エラスターゼの活性を測定するための基質として広く使用されています . エラスターゼによって切断されると、p-ニトロアニリド (p-NA) を放出し、405 nm で比色法によって定量できます。このアッセイは、膵炎や嚢胞性線維症などの病気におけるエラスターゼの役割を理解するために不可欠です。

創薬

創薬の分野では、This compound は、膵臓エラスターゼの潜在的な阻害剤をスクリーニングするためのツールとして役立ちます . これは、慢性閉塞性肺疾患 (COPD) や肺気腫など、エラスターゼの活性が高まっていることが有害な状態の治療法を開発する際に特に重要です。

プロテアーゼ研究

This compound: は、タンパク質を分解する酵素であるプロテアーゼの特性評価に役立ちます . この基質とさまざまなプロテアーゼの相互作用を調べることで、研究者はプロテアーゼの特異性と機能に関する洞察を得ることができます。

酵素動力学

この基質は、酵素動力学研究において重要であり、研究者は反応速度と酵素親和性を決定することができます . このような研究は生化学において基本的であり、酵素作用のメカニズムを解明するのに役立ちます。

細胞生物学

細胞生物学では、This compound は、エラスターゼが細胞シグナル伝達と調節に果たす役割を調査するために使用されます . エラスターゼは細胞外マトリックスを調節できるため、その活性を理解することは、組織リモデリングと創傷治癒に関する洞察を得るのに役立ちます。

生化学教育

最後に、This compound は、酵素と基質の相互作用を示すために、教育現場で使用されます . これは、生化学の概念を教えるための視覚的かつ実践的なアプローチを提供し、アカデミックラボにとって貴重なリソースとなります。

作用機序

Target of Action

Suc-AAP-Abu-pNA is a specific substrate for pancreatic elastase . Pancreatic elastase is a form of elastase which is produced in the acinar cells of the pancreas. It plays a crucial role in the digestion of proteins by breaking down the peptide bonds in proteins.

Mode of Action

The compound interacts with pancreatic elastase in a specific manner. It is cleaved by elastase to release p-nitroanilide (p-NA) . This cleavage can be quantified by colorimetric detection at 405 nm as a measure of enzyme activity .

Result of Action

The cleavage of this compound by pancreatic elastase results in the release of p-nitroanilide (p-NA), which can be quantified by colorimetric detection . This serves as a measure of the activity of pancreatic elastase, providing insights into the function of this enzyme in protein digestion.

実験室実験の利点と制限

The main advantage of using Suc-AAP-Abu-pNA in lab experiments is its high fluorescence intensity, which allows for more accurate and precise measurements. This this compound also has a wide range of applications and can be used in a variety of biological studies. However, one of the main limitations of using this compound in lab experiments is that it is only suitable for use in a limited number of applications.

将来の方向性

The future directions of Suc-AAP-Abu-pNA research include further optimization of the this compound to improve its fluorescence intensity and to make it suitable for use in a wider range of applications. Additionally, research is being conducted to develop new methods for using this compound in lab experiments, such as for imaging and tracking. Other research is also being conducted to explore the potential of using this compound in drug delivery and other medical applications. Finally, research is being conducted to explore the potential of using this compound in industrial applications, such as for sensing and monitoring.

生化学分析

Biochemical Properties

Suc-AAP-Abu-pNA plays a crucial role in biochemical reactions as a specific substrate for pancreatic elastase. It interacts with elastase, an enzyme that breaks down elastin and other proteins. The interaction between this compound and elastase involves the cleavage of the peptide bond, resulting in the release of p-nitroaniline. This reaction can be quantified by measuring the absorbance at 405 nm, providing a direct measure of elastase activity .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for elastase. Elastase is involved in the degradation of extracellular matrix proteins, which can affect cell migration, proliferation, and tissue remodeling. The presence of this compound allows for the monitoring of elastase activity in different cell types, providing insights into how elastase-mediated proteolysis impacts cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by elastase. The enzyme recognizes the specific peptide sequence in this compound and catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This process is highly specific, as elastase selectively binds to the peptide substrate and facilitates its cleavage. The released p-nitroaniline can then be detected colorimetrically, allowing for the quantification of elastase activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is stable when stored at -20°C and can be used for extended periods under these conditions. Repeated freeze-thaw cycles should be avoided to maintain its integrity. Long-term studies have shown that this compound remains effective in measuring elastase activity over several years, provided it is stored and handled properly .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively measures elastase activity without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or interference with normal cellular functions. It is essential to optimize the dosage to achieve accurate and reliable results while minimizing any potential adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to proteolysis. It interacts with pancreatic elastase, which plays a role in the breakdown of proteins in the digestive system. The cleavage of this compound by elastase releases p-nitroaniline, which can be further metabolized or excreted. The interaction with elastase and the subsequent release of p-nitroaniline are key steps in the metabolic pathway of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interaction with elastase. The compound is taken up by cells and localized to areas where elastase is active. This targeted distribution allows for the specific measurement of elastase activity in different cellular compartments. The transport and distribution of this compound are influenced by factors such as cell type, enzyme expression levels, and the presence of other binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with elastase. The compound is directed to compartments where elastase is present, such as the extracellular matrix and lysosomes. This localization is crucial for its function as a substrate, as it ensures that this compound is available for cleavage by elastase. The activity and function of this compound are closely linked to its subcellular localization, which allows for precise measurement of elastase activity in specific cellular regions .

特性

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O9/c1-4-18(23(36)28-16-7-9-17(10-8-16)31(39)40)29-24(37)19-6-5-13-30(19)25(38)15(3)27-22(35)14(2)26-20(32)11-12-21(33)34/h7-10,14-15,18-19H,4-6,11-13H2,1-3H3,(H,26,32)(H,27,35)(H,28,36)(H,29,37)(H,33,34)/t14-,15-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDBXDGLQPOZGD-LNMJFAINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Chloro-2-(propan-2-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1412693.png)

![3-[2-(2-Amino-acetylamino)-3-(2-ethoxycarbonyl-ethoxy)-2-(2-ethoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester](/img/structure/B1412695.png)

![1-(4-Methylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1412699.png)

![4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester](/img/structure/B1412703.png)

![1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone](/img/structure/B1412705.png)